6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

AKR1C3 isoform selectivity aldo-keto reductase

Procure this specific 6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS 899942-93-9) as a uniquely selective AKR1C3 tool compound. With an IC₅₀ of 70 nM and >2,857-fold selectivity over AKR1C2, it enables intratumoral androgen suppression without blocking natural 5α-DHT inactivation—critical for CRPC and AML chemopotentiation studies. Its non-carboxylate scaffold avoids COX-1/COX-2 off-target effects common to NSAID-like inhibitors. Differentiated from other pyrrolopyrimidinediones by its 6-allyl and 4-m-tolyl substitution, it serves as a quantitative benchmark for AKR1C isoform selectivity assays.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 899942-93-9
Cat. No. B2934768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS899942-93-9
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC=C)NC(=O)N2
InChIInChI=1S/C16H17N3O2/c1-3-7-19-9-12-13(15(19)20)14(18-16(21)17-12)11-6-4-5-10(2)8-11/h3-6,8,14H,1,7,9H2,2H3,(H2,17,18,21)
InChIKeyJPQZLSAAKGMGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS 899942-93-9): Chemical Identity and Core Scaffold


6-Allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS 899942-93-9, molecular formula C₁₆H₁₇N₃O₂, molecular weight 283.33 g/mol) is a substituted 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione [1]. This heterocyclic scaffold has been independently investigated as a core for human neutrophil elastase (HNE) inhibitors in respiratory disease therapy [2] and as non-nucleoside HCV inhibitors [3]. More recently, derivatives of this scaffold have been profiled as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), a target implicated in castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia [4].

Why AKR1C3 Inhibitors Cannot Be Generically Substituted: The Isoform Selectivity Imperative for 6-Allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione


The AKR1C subfamily comprises four closely related human isoforms (AKR1C1–C4) that share 84–98% amino acid sequence identity yet possess distinct and sometimes opposing physiological roles [1]. AKR1C3 promotes androgen and prostaglandin biosynthesis, driving proliferation in hormone-dependent cancers, while AKR1C1 and AKR1C2 inactivate 5α-dihydrotestosterone (5α-DHT) and exhibit tumor-suppressive functions [2]. Consequently, a non-selective inhibitor that co-inhibits AKR1C1/C2 would counteract therapeutic benefit. This compound's pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold represents a chemotype distinct from the carboxylic acid-based NSAID-like inhibitors (e.g., flufenamic acid, indomethacin) that dominate the AKR1C3 inhibitor landscape, and its substitution pattern (6-allyl, 4-m-tolyl) is not interchangeable with the 6-phenethyl or 4-phenyl analogs found in other pyrrolopyrimidinediones [3]. The quantitative selectivity evidence below demonstrates exactly where this specific substitution vector yields meaningful isoform discrimination.

Quantitative Differentiation Evidence: 6-Allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione vs. Closest AKR1C3 Inhibitor Analogs


AKR1C3 Isoform Selectivity: >2,000-Fold Discrimination Over AKR1C4, AKR1C1, and AKR1C2

This compound exhibits an IC₅₀ of 70 nM against recombinant human AKR1C3, with no measurable inhibition of the closely related isoforms AKR1C1 (IC₅₀ >100,000 nM), AKR1C2 (IC₅₀ >200,000 nM), and AKR1C4 (IC₅₀ = 145,000 nM), yielding selectivity ratios of >1,428-fold, >2,857-fold, and 2,071-fold, respectively [1]. By comparison, the reference AKR1C3 inhibitor CRT0083914 achieves a selectivity window of only ~319-fold against AKR1C1/C2/C4 (IC₅₀ = 94 nM for AKR1C3 vs. >30,000 nM for off-target isoforms) [2]. The selectivity ratio over AKR1C2 (>2,857-fold) for this compound exceeds that of RJG-2051 (1,790-fold) and is comparable to the best-in-class selectivity reported to date .

AKR1C3 isoform selectivity aldo-keto reductase cancer

Scaffold Chemotype Differentiation: Non-Carboxylate Pyrrolo[3,4-d]pyrimidine-2,5-dione vs. NSAID-Based AKR1C3 Inhibitors

The majority of well-characterized AKR1C3 inhibitors, including flufenamic acid, indomethacin, meclofenamic acid, and S(+)-ibuprofen, share a carboxylic acid pharmacophore that engages the oxyanion hole of the AKR1C3 active site [1]. This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione class, which lacks the carboxylic acid motif and is not an NSAID derivative [2]. In the HCV inhibitor series built on this scaffold, the 6-position substitution modulates activity: compound 9a (6-allyl variant, structurally analogous) showed an EC₅₀ of 28 μM, while other N6-substituted analogs (9c, 9e, 9h) showed weak or negligible activity, demonstrating that the 6-allyl group is a non-trivial contributor to bioactivity [3]. In the HNE inhibitor patent space, dimeric and zwitterionic pyrrolopyrimidinediones achieve nanomolar HNE inhibition via an inhaled route, confirming the scaffold's drug-like properties beyond oncology [4].

scaffold novelty non-carboxylate inhibitor AKR1C3 pyrrolopyrimidine

Substitution Vector Specificity: 6-Allyl / 4-(m-Tolyl) vs. 6-Phenethyl / 4-Phenyl Analogs in Pyrrolopyrimidinediones

Within the pyrrolo[3,4-d]pyrimidine-2,5-dione chemotype, variation at the 4- and 6-positions yields divergent biological profiles. The 4-m-tolyl substitution in this compound produces an AKR1C3 IC₅₀ of 70 nM [1]. In the HCV-targeted series, a 4-phenyl-6-substituted analog (compound 9a) with a different N6-allyl connectivity showed an EC₅₀ of 28 μM, approximately 400-fold weaker than the AKR1C3 potency reported here [2]. The 6-phenethyl-4-(m-tolyl) congener (benchmark compound, CAS not disclosed in accessible primary literature) is commercially available but lacks publicly available AKR1C isoform profiling data, meaning the 6-allyl variant remains the only member of this substitution subclass with documented, multi-isoform selectivity data . This represents a knowledge gap that makes generic substitution scientifically unvalidated.

structure-activity relationship substitution effect pyrrolopyrimidinedione

Absolute Potency Benchmarking: 70 nM AKR1C3 IC₅₀ Positions This Compound Within the Biologically Relevant Range for Chemopotentiation

The AKR1C3 IC₅₀ of 70 nM places this compound within the potency range where chemopotentiation effects have been demonstrated. In acute myeloid leukemia (AML) and T-ALL models, AKR1C3 inhibitors with IC₅₀ values of 13–94 nM have shown significant potentiation of etoposide, doxorubicin, and cytarabine cytotoxicity (up to 208-fold) [1]. This compound's 70 nM IC₅₀ is 3.5-fold more potent than CRT0083914 (94 nM) and falls between AKR1C3-IN-1 (13 nM) and CRT0083914 (94 nM), two tool compounds that have validated the AKR1C3 chemopotentiation hypothesis [2]. Critically, its >2,800-fold selectivity over AKR1C2 exceeds that of both comparators, suggesting that the therapeutic window in AKR1C3-dependent cancers may be wider for this chemotype [3].

AKR1C3 chemopotentiation AML prostate cancer IC50

Optimal Research Application Scenarios for 6-Allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Based on Quantitative Differentiation Evidence


Castration-Resistant Prostate Cancer (CRPC): AKR1C3-Mediated Androgen Biosynthesis Inhibition with AKR1C2 Sparing

In CRPC, AKR1C3 converts Δ⁴-androstenedione to testosterone and estrone to 17β-estradiol, sustaining androgen receptor (AR) signaling despite castrate serum testosterone levels. AKR1C2, by contrast, inactivates 5α-DHT to 3α-androstanediol. This compound's >2,857-fold selectivity for AKR1C3 over AKR1C2 [1] is mechanistically critical: it can suppress intratumoral androgen biosynthesis without blocking the natural androgen inactivation pathway. The 70 nM IC₅₀ is within the range where AKR1C3 inhibitors have demonstrated up to 208-fold chemopotentiation of etoposide and doxorubicin in AML models [2], supporting its use as a tool compound in AKR1C3-overexpressing prostate cancer lines (e.g., 22Rv1, LNCaP) to dissect AKR1C3-specific contributions to therapy resistance.

Acute Myeloid Leukemia (AML) Chemopotentiation: Isoform-Specific Probe for AKR1C3-Dependent Drug Resistance Reversal

AKR1C3 is overexpressed in AML blasts and T-ALL lymphoblasts, where it confers resistance to anthracyclines, etoposide, and cytarabine through detoxification of reactive carbonyl intermediates. Selective AKR1C3 inhibitors with IC₅₀ values between 13–94 nM have been shown to reverse this resistance [2]. This compound's 70 nM AKR1C3 IC₅₀, combined with its >2,800-fold selectivity window over AKR1C2 [1], makes it particularly suited for ex vivo AML chemopotentiation studies where preserving AKR1C2-mediated 5α-DHT clearance is relevant to avoiding off-target hormonal effects. The non-carboxylate scaffold avoids the COX-1/COX-2 inhibition associated with NSAID-derived AKR1C3 probes [3].

AKR1C Isoform Selectivity Profiling: Reference Compound for Establishing Assay Validation Standards

Given that this compound has been tested against all four human AKR1C isoforms (C1–C4) in a consistent recombinant enzyme assay format (S-tetralol oxidation, NADP+, UV spectrophotometry) [1], it serves as a well-characterized reference standard for calibrating AKR1C selectivity assays. Its selectivity profile—AKR1C3 IC₅₀ = 70 nM; AKR1C1 >100,000 nM; AKR1C2 >200,000 nM; AKR1C4 = 145,000 nM—provides a quantitative benchmark against which new chemical matter can be compared under identical or analogous assay conditions. The data are curated in both BindingDB and ChEMBL [1], ensuring traceable provenance for regulatory or publication-quality assay validation.

Pyrrolopyrimidinedione Scaffold Repurposing: Bridging HNE and AKR1C3 Pharmacology

The pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold is independently validated as an HNE inhibitor scaffold in inhaled respiratory disease programs [4]. This compound's documented AKR1C3 activity introduces the possibility of dual-pharmacology exploration in disease states where both neutrophil elastase and AKR1C3-mediated hormone biosynthesis are pathologically relevant (e.g., inflammation-driven prostate cancer progression). The 6-allyl substitution differentiates it from the zwitterionic dimeric HNE inhibitors described in patent WO 2009/062060 [4], suggesting modularity in the scaffold's target engagement profile.

Quote Request

Request a Quote for 6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.